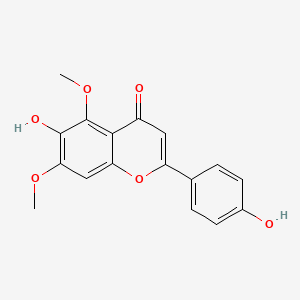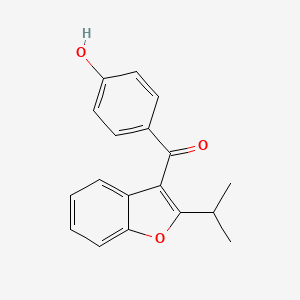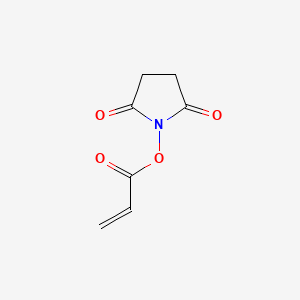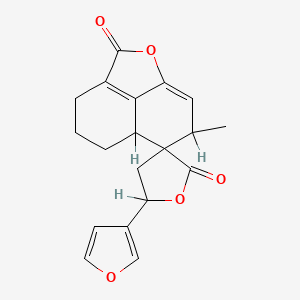
Oxipæoniflorina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La oxipaeniflorina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La oxipaeniflorina ejerce sus efectos a través de varios objetivos y vías moleculares. Activa la vía de señalización Sirt1/Foxo1, que juega un papel crucial en la respuesta al estrés celular y la longevidad . Además, la oxipaeniflorina modula la actividad del factor nuclear kappa B (NF-κB), un regulador clave de la inflamación y la respuesta inmunitaria .
Análisis Bioquímico
Biochemical Properties
Oxypaeoniflorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage . Additionally, oxypaeoniflorin interacts with inflammatory mediators like nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), inhibiting their activity and thus exerting anti-inflammatory effects .
Cellular Effects
Oxypaeoniflorin influences various cellular processes and functions. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes and downregulating pro-apoptotic factors . In immune cells, oxypaeoniflorin reduces the production of pro-inflammatory cytokines, thereby modulating the immune response . Furthermore, it affects cell signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, oxypaeoniflorin exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a key regulator of inflammation and immune response . This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing inflammation. Oxypaeoniflorin also enhances the activity of antioxidant enzymes, which helps in mitigating oxidative stress . Additionally, it modulates gene expression by influencing signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxypaeoniflorin have been observed to change over time. Studies have shown that oxypaeoniflorin remains stable under various conditions, maintaining its bioactivity over extended periods . Long-term exposure to oxypaeoniflorin in cell cultures has demonstrated sustained anti-inflammatory and antioxidant effects, with no significant degradation observed . In vivo studies have also indicated that oxypaeoniflorin retains its therapeutic properties over time, contributing to its potential as a long-term treatment option .
Dosage Effects in Animal Models
The effects of oxypaeoniflorin vary with different dosages in animal models. At lower doses, oxypaeoniflorin exhibits significant neuroprotective and anti-inflammatory effects without any adverse reactions . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Oxypaeoniflorin is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage . Additionally, oxypaeoniflorin affects the metabolism of inflammatory mediators by inhibiting enzymes like COX-2 and modulating the NF-κB pathway . These interactions contribute to its overall therapeutic effects.
Transport and Distribution
Within cells and tissues, oxypaeoniflorin is transported and distributed through various mechanisms. It is believed to interact with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, oxypaeoniflorin accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . This targeted distribution enhances its efficacy in reducing oxidative stress and inflammation.
Subcellular Localization
Oxypaeoniflorin’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . This localization is facilitated by specific targeting signals and post-translational modifications that direct oxypaeoniflorin to these compartments . The precise subcellular localization enhances its ability to modulate cellular processes effectively.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La oxipaeniflorina se puede extraer de las raíces de Paeonia lactiflora utilizando una combinación de extracción con solventes y técnicas cromatográficas . El proceso de extracción normalmente implica el uso de solventes como metanol o etanol para obtener extractos crudos, seguidos de purificación mediante cromatografía en columna .
Métodos de Producción Industrial
La producción industrial de oxipaeniflorina implica la extracción a gran escala de fuentes vegetales. El proceso incluye la recolección de las raíces, su secado y molienda hasta obtener un polvo fino. Las raíces en polvo se someten luego a extracción con solventes, y el extracto resultante se purifica mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para obtener oxipaeniflorina pura .
Análisis De Reacciones Químicas
Tipos de Reacciones
La oxipaeniflorina se somete a diversas reacciones químicas, que incluyen:
Oxidación: La oxipaeniflorina se puede oxidar para formar diferentes productos de oxidación.
Reducción: También puede someterse a reacciones de reducción en condiciones específicas.
Sustitución: Las reacciones de sustitución que involucran oxipaeniflorina pueden conducir a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio para las reacciones de reducción.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la oxipaeniflorina .
Comparación Con Compuestos Similares
Compuestos Similares
Paeoniflorina: Otro glucósido monoterpénico con bioactividades similares pero diferentes objetivos moleculares.
Albiflorina: Un compuesto con propiedades farmacocinéticas similares pero efectos terapéuticos distintos.
Benzoyloxipeniflorina: Un derivado con biodisponibilidad y potencia mejoradas.
Singularidad
La oxipaeniflorina es única debido a su activación específica de la vía de señalización Sirt1/Foxo1 y sus potentes propiedades antioxidantes . Su estructura molecular distintiva también contribuye a su perfil farmacocinético único y su potencial terapéutico .
Propiedades
IUPAC Name |
[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHVXNVDFYXLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959855 | |
| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39011-91-1 | |
| Record name | NSC258310 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


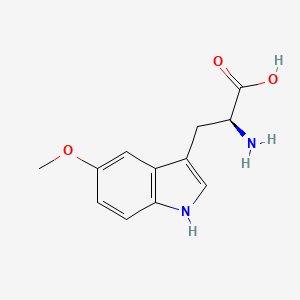
![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)
![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)
![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)
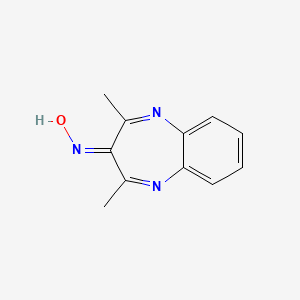
![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)
![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)
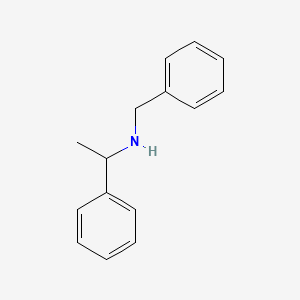
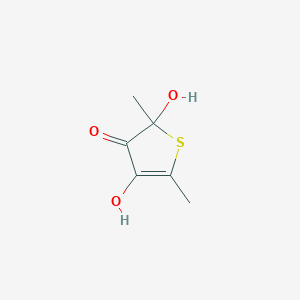
![4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]-1-cyclohexanamine](/img/structure/B1207003.png)
